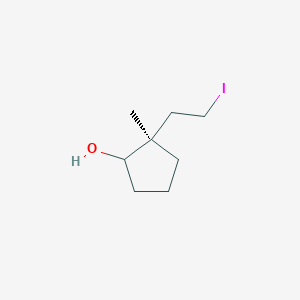
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol: is an organic compound characterized by the presence of an iodine atom, a cyclopentane ring, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable cyclopentane derivative.
Hydroxylation: The hydroxyl group is introduced through reactions such as hydroboration-oxidation or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol serves as a building block for the synthesis of more complex organic molecules.
Biology:
Radiolabeling: The iodine atom in this compound can be used for radiolabeling, making it useful in biological studies and imaging.
Medicine:
Radiopharmaceuticals: This compound can be used in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.
Industry:
Material Science: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol depends on its application. In radiopharmaceuticals, the iodine atom allows for imaging and therapeutic effects through radioactive decay. The compound may interact with specific molecular targets, such as proteins or nucleic acids, depending on its functionalization and use.
Comparación Con Compuestos Similares
(2R)-2-(2-bromoethyl)-2-methylcyclopentan-1-ol: Similar structure but with a bromine atom instead of iodine.
(2R)-2-(2-chloroethyl)-2-methylcyclopentan-1-ol: Similar structure but with a chlorine atom instead of iodine.
(2R)-2-(2-fluoroethyl)-2-methylcyclopentan-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness:
Propiedades
Número CAS |
918813-49-7 |
|---|---|
Fórmula molecular |
C8H15IO |
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C8H15IO/c1-8(5-6-9)4-2-3-7(8)10/h7,10H,2-6H2,1H3/t7?,8-/m1/s1 |
Clave InChI |
MYQUQMVPZMJSKK-BRFYHDHCSA-N |
SMILES isomérico |
C[C@@]1(CCCC1O)CCI |
SMILES canónico |
CC1(CCCC1O)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
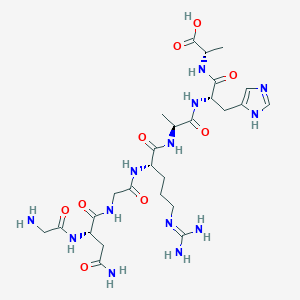
![1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one](/img/structure/B14201060.png)

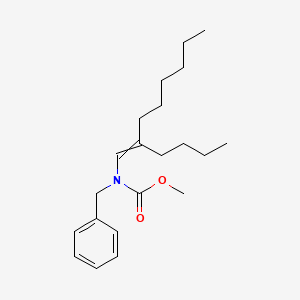


![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)
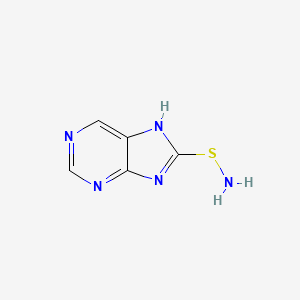
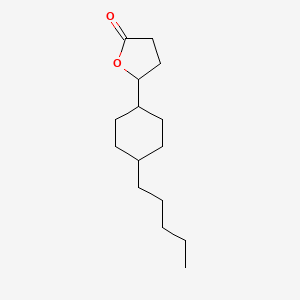
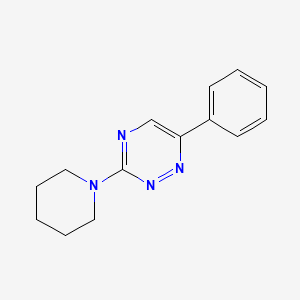
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
